![molecular formula C21H18ClFN4O4 B610684 SAR-20347](/img/structure/B610684.png)
SAR-20347
Overview
Description
SAR-20347 is a small molecule inhibitor that specifically targets Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2). These kinases are part of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of various cytokines. This compound has shown potential in treating autoimmune diseases such as psoriasis by inhibiting the signaling pathways mediated by interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAR-20347 involves multiple steps, starting with the preparation of the core structure, which is an oxazole ring. The key steps include:
Formation of the oxazole ring: This is typically achieved through a cyclization reaction involving an amide and an aldehyde.
Introduction of substituents: Various substituents are introduced to the oxazole ring through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the oxazole derivative with a phenylamine derivative to form this compound.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
SAR-20347 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide and solvents like DMSO.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Psoriasis Treatment
SAR-20347 has shown significant efficacy in preclinical models of psoriasis. In studies involving imiquimod-induced psoriasis in mice, administration of this compound resulted in:
- Reduction in Disease Pathology : The compound significantly decreased keratinocyte activation and levels of pro-inflammatory cytokines.
- Mechanistic Insights : The reduction in interleukin-12 (IL-12) induced interferon-gamma (IFN-γ) production was observed, indicating effective modulation of the immune response through TYK2 inhibition .
Lupus Management
In lupus-prone mouse models, this compound demonstrated potential therapeutic benefits:
- Dose-Dependent Efficacy : At a dose of 50 mg/kg, significant reductions in disease markers were noted, including decreased plasma cells and T follicular helper cells, which are critical in lupus pathogenesis.
- Safety Profile : The compound showed no significant changes in overall T and B cell populations, suggesting targeted effects without broad immunosuppression .
Cancer Research
Preliminary studies indicate that this compound may be beneficial in treating certain blood and solid tumor malignancies:
- Preclinical Efficacy : It has been reported to exhibit promising results alongside other inhibitors in preclinical settings for various tumor types .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:
Parameter | Value |
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Oral Bioavailability | Moderate |
Half-Life | 4-6 hours |
Peak Plasma Concentration | Achieved within 1 hour post-administration |
Metabolism | Primarily hepatic |
These properties suggest that this compound can be effectively administered orally, which is advantageous for chronic conditions like autoimmune diseases.
Case Study 1: Psoriasis Model
In a controlled study using wild-type and TYK2 mutant mice, this compound was administered to assess its impact on psoriasis symptoms. Results indicated:
- Significant Decrease in IL-22 Levels : A marked reduction in IL-22-dependent serum amyloid A levels was observed.
- Comparative Effectiveness : The dual inhibition of JAK1 and TYK2 was found to be more effective than targeting TYK2 alone .
Case Study 2: Lupus Model
A separate study focused on lupus-prone mice treated with varying doses of this compound:
Mechanism of Action
SAR-20347 exerts its effects by selectively inhibiting JAK1 and TYK2, which are key components of the JAK-STAT signaling pathway. This pathway is activated by cytokines such as IL-12, IL-23, and IFN-α, leading to the phosphorylation and activation of STAT proteins. By inhibiting JAK1 and TYK2, this compound prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling events that lead to inflammation and immune cell activation .
Comparison with Similar Compounds
SAR-20347 is unique in its selectivity for JAK1 and TYK2 over other JAK family members such as JAK2 and JAK3. This selectivity reduces the risk of side effects associated with the inhibition of other JAK kinases. Similar compounds include:
Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Compared to these compounds, this compound offers a more targeted approach by selectively inhibiting JAK1 and TYK2, which may result in fewer side effects and improved efficacy in certain autoimmune diseases .
Biological Activity
SAR-20347 is a small molecule inhibitor that selectively targets Janus kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2), playing a significant role in the modulation of immune responses, particularly in autoimmune diseases such as psoriasis. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting the JAK/STAT signaling pathway, which is crucial for the transmission of signals from various cytokines involved in immune responses. The inhibition of JAK1 and TYK2 disrupts the signaling pathways associated with pro-inflammatory cytokines such as IL-12, IL-23, and IL-22. This mechanism is particularly relevant in conditions characterized by excessive inflammation and autoimmunity.
Key Findings on Biological Activity
-
Inhibition of Cytokine Signaling :
- This compound demonstrated a dose-dependent inhibition of JAK1 and TYK2 signaling in cellular assays at concentrations ranging from 1 nM to 10 μM. This inhibition was assessed using a time-resolved fluorescent resonance energy transfer (TR-FRET) assay, measuring the phosphorylation of STAT3 downstream of cytokine receptors .
-
In Vivo Efficacy :
- In murine models of psoriasis induced by imiquimod, this compound significantly reduced disease severity. The treatment led to decreased activation of keratinocytes and lower levels of pro-inflammatory cytokines compared to control groups. Notably, both TYK2 mutant mice and wild-type mice treated with this compound exhibited similar reductions in IL-12-induced IFN-γ production and IL-22-dependent serum amyloid A levels .
- Comparative Effectiveness :
Data Tables
The following table summarizes key experimental data regarding the biological activity of this compound:
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : In a preclinical study involving C57BL/6 mice, administration of this compound prior to IL-22 injection resulted in a marked decrease in serum amyloid A levels, indicating effective modulation of inflammatory pathways .
- Case Study 2 : A study focusing on chronic autoimmune conditions demonstrated that treatment with this compound led to improved clinical outcomes in murine models, suggesting its potential application beyond psoriasis .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDPDFHTQKEORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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